molecular formula C21H19NO3 B5099351 3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one

3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one

Cat. No.: B5099351
M. Wt: 333.4 g/mol
InChI Key: PYJCNDPFWIINLA-UHFFFAOYSA-N
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Description

3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The addition of a phenylpiperidine moiety to the coumarin structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can be carried out using homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride or zinc chloride . Another method involves the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one involves its interaction with specific molecular targets. The phenylpiperidine moiety can interact with neurotransmitter receptors, while the coumarin structure may inhibit enzymes involved in oxidative stress pathways . These interactions lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also contains a coumarin structure.

    Dicoumarol: Another anticoagulant with a similar structure to warfarin.

    Phenylpiperidine derivatives: Compounds like fentanyl and meperidine, which are known for their analgesic properties.

Uniqueness

3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one is unique due to the combination of the coumarin and phenylpiperidine moieties, which confer a distinct set of pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(3-phenylpiperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(18-13-16-9-4-5-11-19(16)25-21(18)24)22-12-6-10-17(14-22)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCNDPFWIINLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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